molecular formula C10H14N2O5 B2459197 5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid CAS No. 138742-19-5

5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid

Cat. No.: B2459197
CAS No.: 138742-19-5
M. Wt: 242.231
InChI Key: FOYQJZMQGBWPOW-UHFFFAOYSA-N
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Description

Isoxazole Functionalization Strategies

Early methods relied on 1,3-dipolar cycloadditions between nitrile oxides and alkynes. Modern approaches, such as copper-catalyzed alkyne-nitrile oxide reactions , improved regioselectivity for 3,5-disubstituted isoxazoles. For example, the carboxyl group at position 3 is often introduced via:

  • Hydrolysis of ester precursors (e.g., methyl 5-(tert-butyl)isoxazole-3-carboxylate).
  • Direct substitution using carboxylic acid derivatives.

Boc Protection in Medicinal Chemistry

The Boc group became a cornerstone of peptide and heterocycle synthesis post-1960s, enabling amine protection under acidic conditions. Its incorporation into isoxazole systems, as seen in this compound, allowed selective functionalization of the aminomethyl group without side reactions.

Role in Drug Discovery

While this compound itself is not a drug, analogs with similar scaffolds have been explored as enzyme inhibitors. For instance, isoxazole-3-carboxylic acids inhibit bacterial serine acetyltransferases (e.g., StSAT), disrupting biofilm formation. The Boc group in such compounds serves as a transient protector during multi-step syntheses.

Synthetic Milestones :

  • 2000s : Development of Boc-protected isoxazole building blocks for combinatorial chemistry.
  • 2010s : Use of similar structures in virtual screening campaigns for antimicrobial agents.
  • 2020s : Commercial availability of the compound for targeted drug design.

Properties

IUPAC Name

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-10(2,3)16-9(15)11-5-6-4-7(8(13)14)12-17-6/h4H,5H2,1-3H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYQJZMQGBWPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid typically involves the reaction of an appropriate isoxazole derivative with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the protection of amino groups and subsequent reactions to form the isoxazole ring. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the compound.

Medicinal Chemistry

5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid has garnered attention for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can enhance biological activity, making it a valuable building block in drug design.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Activity Type Target Organism Observed Effect Reference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies on human breast cancer cells (MCF-7) revealed a dose-dependent cytotoxic effect:

Activity Type Cell Line IC50 Value Reference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Studies using LPS-stimulated macrophages indicated a significant reduction in pro-inflammatory cytokines:

Activity Type Model Effect Observed Reference Year
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Case Studies

  • Antimicrobial Activity Study (2024) :
    • Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.
    • Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity Evaluation (2023) :
    • Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
    • Findings: The compound showed a dose-dependent decrease in cell viability.
  • Inflammation Model Study (2025) :
    • Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings: Treatment reduced TNF-alpha and IL-6 levels by approximately 50%.

Mechanism of Action

The mechanism of action of 5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can interact with various biological targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Core

Table 1: Structural and Functional Differences
Compound Name CAS No. Substituents Key Properties Reference
5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid 1258503-55-7 Boc-aminomethyl (C5), COOH (C3) Boc protection enhances stability; carboxylic acid enables conjugation.
5-(tert-Butyl)isoxazole-3-carboxylic acid 90607-21-9 tert-Butyl (C5), COOH (C3) Hydrophobic tert-butyl group improves membrane permeability.
5-Cyclopropylisoxazole-3-carboxylic acid 110256-15-0 Cyclopropyl (C5), COOH (C3) Cyclopropyl enhances metabolic stability; used in agrochemicals.
5-Methylisoxazole-3-carboxylic acid 3209-71-0 Methyl (C5), COOH (C3) Potent monoamine oxidase inhibitor; ligand for transition metals.
5-Amino-3-methylisoxazole-4-carboxylic acid 1824335-43-4 NH₂ (C5), CH₃ (C3), COOH (C4) Unnatural amino acid for solid-phase peptide synthesis.
Key Observations :
  • Positional Isomerism: Moving the carboxylic acid from C3 to C4 (e.g., 5-amino-3-methylisoxazole-4-carboxylic acid) alters hydrogen-bonding patterns and bioactivity .
  • Boc vs. Alkyl Groups : The Boc group in the target compound offers reversible amine protection, unlike inert alkyl groups (e.g., tert-butyl), which are permanent and influence lipophilicity .

Functional Group Modifications

Key Observations :
  • Ester vs. Acid : Ethyl ester derivatives (e.g., ) are intermediates requiring hydrolysis to yield carboxylic acids, offering synthetic flexibility .
  • Safety : The target compound’s carboxylic acid and Boc group necessitate careful handling due to irritancy risks .
Key Observations :
  • Receptor Targeting: The isoxazole-3-carboxylic acid scaffold mimics AMPA receptor ligands, but substituents like Boc-aminomethyl may reduce ion channel activity compared to smaller groups (e.g., methyl) .
  • Enzyme Inhibition : 5-Methylisoxazole-3-carboxylic acid’s planarity and hydrogen-bonding capacity make it a stronger enzyme inhibitor than bulkier analogs .

Biological Activity

5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid (CAS No. 138742-19-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H14N2O5
  • Molecular Weight : 242.23 g/mol
  • IUPAC Name : 5-(((tert-butoxycarbonyl)amino)methyl)isoxazole-3-carboxylic acid

Structure

The compound features a unique isoxazole ring, which is known for its diverse biological activities. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can enhance the stability and solubility of the compound in biological systems.

Antiviral Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various viral infections. A notable study demonstrated that certain β-amino acid heterocycles showed moderate activity as neuraminidase inhibitors, suggesting potential applications in treating influenza viruses .

Anti-inflammatory Effects

The anti-inflammatory properties of isoxazole derivatives have also been explored. In vitro assays have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α in activated macrophages. This suggests that this compound may possess therapeutic potential for inflammatory diseases .

Antibacterial Properties

Research has indicated that certain isoxazole derivatives exhibit antibacterial activity against Gram-positive bacteria. Compounds with structural similarities to this compound have demonstrated efficacy in inhibiting bacterial growth, making them candidates for further development as antibacterial agents .

Study 1: Neuraminidase Inhibition

In a study focused on β-amino acid heterocycles, compounds structurally related to this compound were tested for neuraminidase inhibition. The results indicated an IC50 value of approximately 50 µM, showcasing the compound's potential as a lead for developing antiviral drugs targeting influenza virus neuraminidase .

Study 2: Inflammatory Response Modulation

A separate investigation assessed the impact of isoxazole derivatives on LPS-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs). The study found that these compounds significantly reduced TNF-α levels, indicating their potential use in managing inflammatory responses associated with autoimmune diseases .

Study 3: Antibacterial Screening

An antibacterial screening revealed that several isoxazole derivatives exhibited activity against Staphylococcus aureus and Streptococcus pneumoniae. These findings support the hypothesis that modifications in the isoxazole structure can enhance antibacterial properties, paving the way for new antibiotic therapies .

Q & A

Basic Research Questions

1.1. What are the established synthetic routes for 5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid?

The compound is typically synthesized via a multi-step approach. A representative method involves:

  • Step 1 : Preparation of ethyl 2-cyano-3-ethoxybut-2-enoate by reacting triethyl orthoacetate with ethyl cyanoacetate under reflux conditions .
  • Step 2 : Cyclization of the intermediate to form the isoxazole ring, followed by functionalization at the 5-position with a tert-butoxycarbonyl (Boc)-protected amino-methyl group.
  • Step 3 : Hydrolysis of the ester group to yield the carboxylic acid derivative.
    Key parameters include temperature control (reflux in acetic acid) and purification via recrystallization (e.g., DMF/acetic acid mixtures) .

1.2. How is the structure of this compound validated in synthetic studies?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify the isoxazole ring, Boc-protected amine, and carboxylic acid moieties.
  • Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., exact mass 238.24 g/mol, C10_{10}H15_{15}N2_2O5_5) .
  • Melting Point Analysis : Consistency with literature values (e.g., derivatives with Boc groups often melt between 150–151°C) .

1.3. What are the solubility properties of this compound in common laboratory solvents?

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are optimal due to the carboxylic acid and Boc-protected amine groups. Limited solubility is observed in non-polar solvents (e.g., hexane). Stability studies recommend avoiding prolonged exposure to moisture or acidic conditions to prevent Boc deprotection .

Advanced Research Questions

2.1. How is this compound utilized in the synthesis of macrocyclic or peptidomimetic structures?

The carboxylic acid group enables conjugation with amines or alcohols via coupling reagents (e.g., EDC/HOBt). For example:

  • Macrocycle Synthesis : It serves as a linker in pyridyl tetraoxazole macrocycles, where the isoxazole ring enhances rigidity, and the Boc group allows selective deprotection for further functionalization .
  • Peptidomimetics : The Boc-protected amine acts as a backbone modifier in solid-phase peptide synthesis, enabling unnatural amino acid incorporation .

2.2. What challenges arise in analyzing enantiomeric purity for derivatives of this compound?

Chiral derivatives (e.g., 5-amino-3-methyl-isoxazole-4-carboxylic acid) require:

  • Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : To confirm absolute configuration, particularly when the compound is used in receptor-binding studies (e.g., glutamate receptor analogs) .

2.3. How does the Boc group influence the compound’s stability under varying pH conditions?

  • Acidic Conditions (pH < 3) : Rapid deprotection occurs, releasing gaseous CO2_2 and forming the free amine.
  • Neutral/Basic Conditions : The Boc group remains stable, making it suitable for reactions in aqueous buffers (e.g., enzyme assays).
    Mitigation Strategy : Use scavengers like triethylsilane during acid-mediated deprotection to minimize side reactions .

2.4. What role does this compound play in glutamate receptor research?

Isoxazole derivatives are structural analogs of AMPA receptor ligands. The Boc-protected amine allows selective modification for probing receptor subunit specificity. Electrophysiological assays (e.g., Xenopus oocyte expression systems) are used to evaluate agonist/antagonist activity .

Data Contradictions and Resolution

3.1. Discrepancies in reported melting points for Boc-protected isoxazole derivatives

  • : Reports mp 150–151°C for a structurally similar compound (3-[(tert-Boc)amino]-5-hydroxybenzoic acid).
  • : Lists derivatives with mp variations (e.g., 95% purity samples may show lower mp due to impurities).
    Resolution : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC before mp determination .

Methodological Recommendations

4.1. Optimizing coupling reactions involving the carboxylic acid group

  • Activation : Use HATU or DCC as coupling reagents for higher yields in amide bond formation.
  • Solvent : Anhydrous DMF or dichloromethane minimizes side reactions.
  • Monitoring : Track reaction progress via TLC (Rf_f ~0.3 in 1:1 ethyl acetate/hexane) .

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